molecular formula C11H21NO6S B15090893 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate

Cat. No.: B15090893
M. Wt: 295.35 g/mol
InChI Key: XAWDOJXESCPBEB-UHFFFAOYSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and Bu4NI as catalysts.

    Reduction: Acidic conditions to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of tert-butyl peresters.

    Reduction: Removal of the Boc group to yield the free amine.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate involves the reactivity of the Boc protecting group and the sulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The sulfonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is unique due to its combination of a Boc protecting group and a sulfonyl group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoate

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)6-7-19(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)

InChI Key

XAWDOJXESCPBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)OC

Origin of Product

United States

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